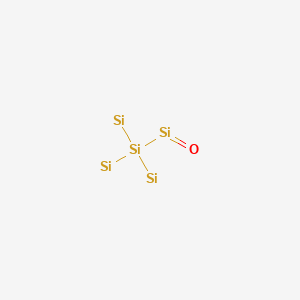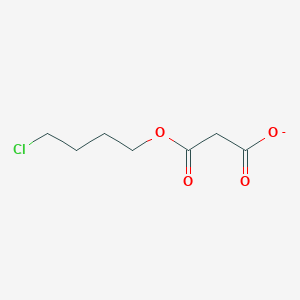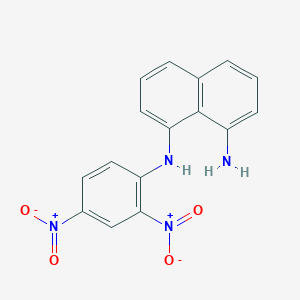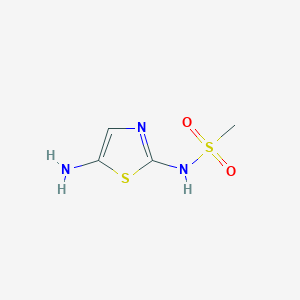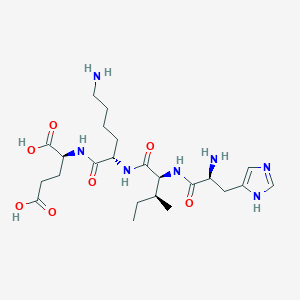![molecular formula C18H25NO3Si B14221462 N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline CAS No. 557786-52-4](/img/structure/B14221462.png)
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is an organosilane compound with the molecular formula C12H21NO3Si. It is a derivative of aniline and contains a trimethoxysilyl group attached to a propyl chain. This compound is known for its unique properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline can be synthesized through the reaction of aniline with 3-chloropropyltrimethoxysilane under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
Hydrolysis: Silanol derivatives.
Condensation: Polymeric siloxanes.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a silane coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the surface modification of biomaterials to improve biocompatibility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Mechanism of Action
The mechanism of action of N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, forming strong bonds between organic and inorganic materials. The aniline moiety can also participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- Vinyltrimethoxysilane
Uniqueness
N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline is unique due to the presence of both an aniline moiety and a trimethoxysilyl group. This combination allows it to participate in a wide range of chemical reactions and form strong bonds with various substrates, making it highly versatile and valuable in multiple applications .
Properties
CAS No. |
557786-52-4 |
|---|---|
Molecular Formula |
C18H25NO3Si |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-phenyl-N-(3-trimethoxysilylpropyl)aniline |
InChI |
InChI=1S/C18H25NO3Si/c1-20-23(21-2,22-3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14H,10,15-16H2,1-3H3 |
InChI Key |
PCONHFVHQVHNHP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN(C1=CC=CC=C1)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


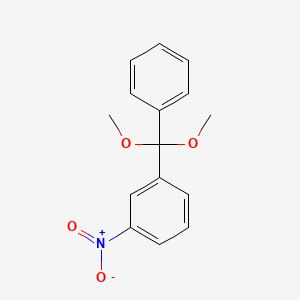
![(2R)-4-Phenyl-2-{[(1R)-1-phenylbut-3-en-1-yl]amino}but-3-en-1-ol](/img/structure/B14221384.png)
![9-{[(Prop-1-en-1-yl)peroxy]methyl}anthracene](/img/structure/B14221387.png)
![3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B14221393.png)
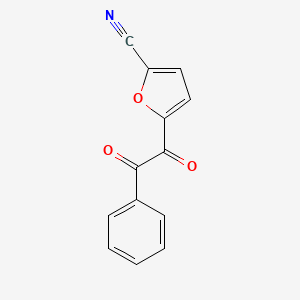
![N'-[2-(3-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14221408.png)

![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
